molecular formula C18H25N5O2S B2835064 N-cyclohexyl-2-(7-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 1223956-06-6

N-cyclohexyl-2-(7-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Cat. No.: B2835064
CAS No.: 1223956-06-6
M. Wt: 375.49
InChI Key: YYTKLNPTJYROEE-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(7-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a cyclohexyl group, a piperidine ring, and a thiazolopyrimidine core, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-(7-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide typically involves multiple steps, starting from readily available precursors. The process may include the formation of the thiazolopyrimidine core through cyclization reactions, followed by the introduction of the piperidine ring and the cyclohexyl group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound would require scaling up the laboratory synthesis methods while ensuring safety, cost-effectiveness, and environmental sustainability. This may involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(7-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

N-cyclohexyl-2-(7-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Industry: It can be utilized in the development of new materials, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(7-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclohexyl-2-pyrrolidone: A high-boiling aprotic solvent with similar structural features.

    N-Cyclohexyl-2-pyrrolidinone: Another compound with a cyclohexyl group and a pyrrolidinone ring.

Uniqueness

N-cyclohexyl-2-(7-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide stands out due to its thiazolopyrimidine core, which imparts unique chemical and biological properties

Properties

IUPAC Name

N-cyclohexyl-2-(7-oxo-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O2S/c24-14(20-13-7-3-1-4-8-13)11-23-12-19-16-15(17(23)25)26-18(21-16)22-9-5-2-6-10-22/h12-13H,1-11H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTKLNPTJYROEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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